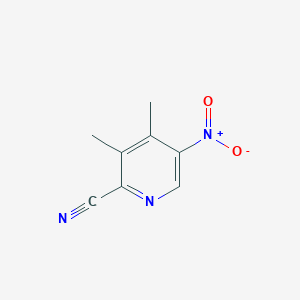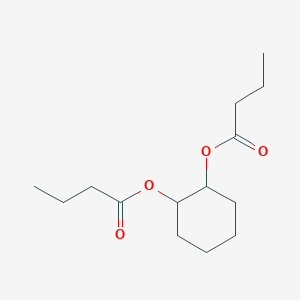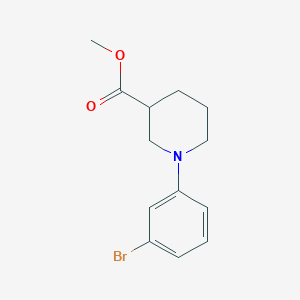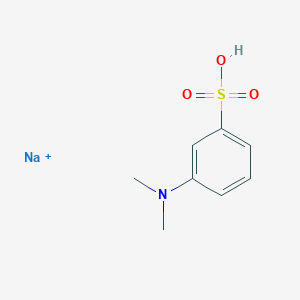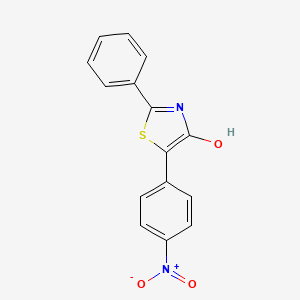
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiourea and acetophenone under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The thiazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Reduction: Reduction of the nitro group yields 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.
Substitution: Substitution reactions can yield various halogenated derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrophenyl and thiazole moieties. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)-2-phenyl-1,3-thiazol-4-ol: is similar to other thiazole derivatives such as 2-phenyl-1,3-thiazole and 5-(4-aminophenyl)-2-phenyl-1,3-thiazol-4-ol.
2-Phenyl-1,3-thiazole: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
5-(4-Aminophenyl)-2-phenyl-1,3-thiazol-4-ol: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
Uniqueness
The presence of both a nitrophenyl and a phenyl group in this compound makes it unique compared to other thiazole derivatives. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
59484-44-5 |
|---|---|
Molecular Formula |
C15H10N2O3S |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C15H10N2O3S/c18-14-13(10-6-8-12(9-7-10)17(19)20)21-15(16-14)11-4-2-1-3-5-11/h1-9,18H |
InChI Key |
SVWPOMJWTYHGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
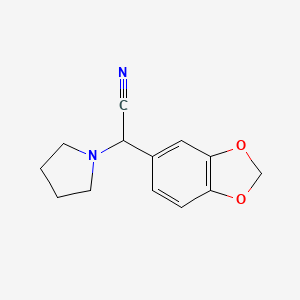

![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
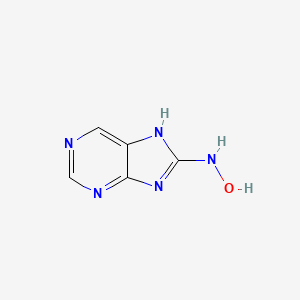
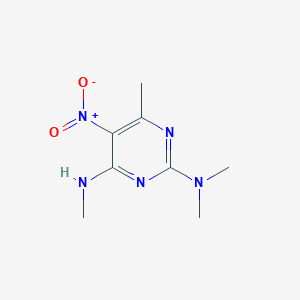



![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
